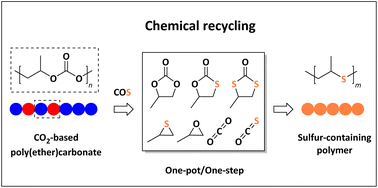Chemical recycling of CO2-based polycarbonates to sulfur-containing polymers†
Polymer Chemistry Pub Date: 2023-11-13 DOI: 10.1039/D3PY00802A
Abstract
The chemical recycling of CO2-based polycarbonates synthesized from mono-substituted epoxides, such as poly(propylene carbonate) (PPC), is constrained by the formation of thermally stable five-membered cyclic carbonates. Here, we propose a unique one-pot/one-step method for the quantitative chemical recycling of PPC to sulfur-containing polymers using COS as the “sulfur source”. The process involves several steps facilitated by commercially available organic bases. Firstly, PPC is degraded to a cyclic carbonate, followed by decarboxylation to produce propylene oxide (PO). Next, cyclic (thio)carbonate is generated through the coupling reaction of PO and COS, followed by decarboxylation to propylene sulfide. Finally, the ring-opening polymerization of propylene sulfide yields sulfur-containing polymers. The resultant polymers possess tunable thioether (72–100%) and thiocarbonate linkages upon varying the catalyst and reaction conditions. Notably, the approach is also feasible for poly(ether carbonate)s. The work provides a “polymer A to polymer B” strategy for the upcycling of PPC to sulfur-containing polymers.


Recommended Literature
- [1] Daldinone derivatives from the mangrove-derived endophytic fungus Annulohypoxylon sp.†
- [2] Dual-pathway chain-end modification of RAFT polymers using visible light and metal-free conditions†
- [3] Site-selective immobilisation of functional enzymes on to polystyrene nanoparticles†‡
- [4] Tracking mitochondrial viscosity in living systems based on a two-photon and near red probe†
- [5] Electrochemical sensor based on gold nanoparticles/ethylenediamine-reduced graphene oxide for trace determination of fenitrothion in water†
- [6] A surface plasmon enabled liquid-junction photovoltaic cell
- [7] A high performance graphene/few-layer InSe photo-detector†
- [8] Cellular uptake and trafficking of polydiacetylene micelles†
- [9] Quantification of glycoalkaloids in tomato plants by time-resolved fluorescence using a europium chelator entrapped in liposomes
- [10] The enzymatic synthesis of lactose caprate using Candida rugosa lipase immobilized into ZIF-8 and investigation of its anticancer applications against K562 leukemia and HeLa cancer cells†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 182823-26-3
-
CAS no.: 157730-74-0
-
CAS no.: 19542-54-2
-
CAS no.: 123983-05-1









